

Comparative Efficacy of Antibacterial Agent 136 Against a Panel of Drug-Resistant Bacteria

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Compound of Interest

Compound Name: *Antibacterial agent 136*

Cat. No.: *B12387923*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Antibacterial Agent 136**, a novel oxadiazolone antibiotic, against a panel of clinically relevant, drug-resistant bacterial strains. The data presented herein is intended to provide an objective performance assessment and support further research and development efforts. Experimental data, detailed protocols, and visual summaries of key findings are included.

Introduction to Antibacterial Agent 136

Antibacterial Agent 136 is a synthetic oxadiazolone compound with the molecular formula C23H19N3O5. It has demonstrated significant potency against multidrug-resistant pathogens, particularly Methicillin-resistant *Staphylococcus aureus* (MRSA). This guide evaluates its efficacy in comparison to established antibiotics across a spectrum of resistant bacteria.

In Vitro Efficacy Assessment

The in vitro antibacterial activity of Agent 136 was evaluated against a panel of Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as outlined in the experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 136 and Comparator Antibiotics

Bacterial Strain	Resistance Profile	Agent 136 (µg/mL)	Vancomycin (µg/mL)	Linezolid (µg/mL)	Ciprofloxacin (µg/mL)
Staphylococcus aureus (MRSA) USA300	Methicillin-Resistant	0.5	1	2	>64
Staphylococcus aureus (VRSA)	Vancomycin-Resistant	1	>64	2	>64
Enterococcus faecium (VRE)	Vancomycin-Resistant	2	>64	4	>64
Streptococcus pneumoniae (MDR)	Multi-Drug Resistant	0.25	0.5	1	16
Escherichia coli (ESBL)	Extended-Spectrum β-Lactamase	16	>64	>64	>64
Klebsiella pneumoniae (CRE)	Carbapenem-Resistant	32	>64	>64	>64
Pseudomonas aeruginosa (MDR)	Multi-Drug Resistant	>64	>64	>64	>64
Acinetobacter baumannii (MDR)	Multi-Drug Resistant	32	>64	>64	>64

Key Observations:

- **Antibacterial Agent 136** demonstrates potent activity against MRSA and Vancomycin-Resistant *S. aureus* (VRSA), with MIC values of 0.5 μ g/mL and 1 μ g/mL, respectively.
- The agent retains significant efficacy against Vancomycin-Resistant *Enterococcus faecium* (VRE) and multi-drug resistant *Streptococcus pneumoniae*.
- Activity against Gram-negative bacteria is limited, with higher MIC values observed for ESBL-producing *E. coli* and CRE *K. pneumoniae*.
- Agent 136 shows minimal activity against multi-drug resistant *P. aeruginosa*.

Bactericidal Activity Profile

Time-kill assays were performed to assess the bactericidal or bacteriostatic nature of **Antibacterial Agent 136** against MRSA USA300.

Table 2: Time-Kill Kinetics of Antibacterial Agent 136 against *S. aureus* (MRSA) USA300

Time (hours)	Untreated Control (log ₁₀ CFU/mL)	Agent 136 (4x MIC) (log ₁₀ CFU/mL)	Vancomycin (4x MIC) (log ₁₀ CFU/mL)
0	6.0	6.0	6.0
2	6.8	4.5	5.8
4	7.5	3.1	5.2
8	8.2	<2.0	4.1
24	8.5	<2.0	3.5

Interpretation: **Antibacterial Agent 136** exhibits rapid bactericidal activity against MRSA, achieving a >3-log₁₀ reduction in colony-forming units (CFU)/mL within 8 hours at a concentration of 4x MIC. This bactericidal effect is more pronounced than that observed with Vancomycin under the same experimental conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

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